N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
N-(4-methyl-3-nitrophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C16H15N5O3S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.06163170 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Non-Linear Optical Materials
Mahalakshmi, Upadhyaya, and Row (2002) discussed the crystallization and characterization of N-(3-nitrophenyl)acetamide, an organic compound with potential non-linear optical material applications. This compound crystallizes in a specific system with unique molecular arrangements, suggesting that similar nitrophenyl-acetamide derivatives could have applications in non-linear optics or materials science (Mahalakshmi, Upadhyaya, & Row, 2002).
Anticancer Activity of Thiazole Derivatives
Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, studying their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating the potential therapeutic value of similar acetamide derivatives in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Photoreactions of Flutamide
Watanabe, Fukuyoshi, and Oda (2015) explored the photoreactions of flutamide, highlighting different photoreactions in various solvents. This study underlines the importance of understanding the photostability and photodegradation pathways of pharmaceutical compounds, which could be relevant for the stability studies of similar acetamide derivatives (Watanabe, Fukuyoshi, & Oda, 2015).
Solvatochromism and Hydrogen Bonding
Krivoruchka et al. (2004) reported on the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide, emphasizing the effect of bifurcate hydrogen bond on its IR spectrum and dipole moment in solution. This work provides insights into how solvent interactions can influence the physical properties of nitrophenyl acetamides, potentially impacting their applications in various scientific fields (Krivoruchka et al., 2004).
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-10-5-6-11(8-12(10)21(23)24)17-14(22)9-26-16-19-18-15(20(16)2)13-4-3-7-25-13/h3-8H,9H2,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWVOYQUKYWYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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